
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a nitrophenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves a multi-step process. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The hydroxy group is then introduced via a hydroxylation reaction. Finally, the benzamide moiety is formed through an amide coupling reaction, often using reagents like carbodiimides or acyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
科学的研究の応用
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-tert-Butyl-N-(2-hydroxy-4-nitrophenyl)benzamide
- 5-tert-Butyl-2-hydroxybenzaldehyde
Uniqueness
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The combination of hydroxy and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
52063-06-6 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC名 |
5-tert-butyl-2-hydroxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)11-4-9-15(20)14(10-11)16(21)18-12-5-7-13(8-6-12)19(22)23/h4-10,20H,1-3H3,(H,18,21) |
InChIキー |
MRJFSBJCRWEHFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


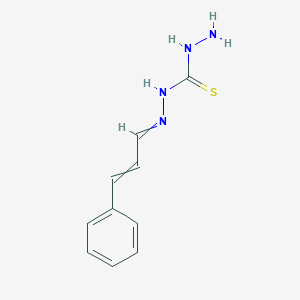
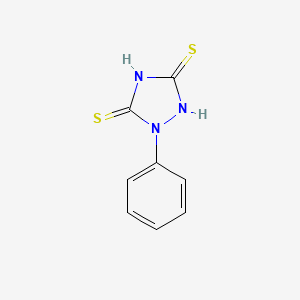
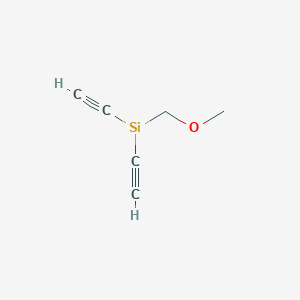


![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)

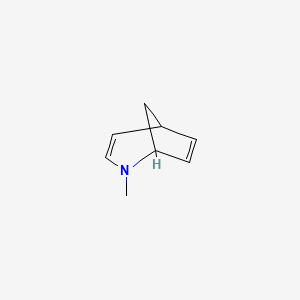


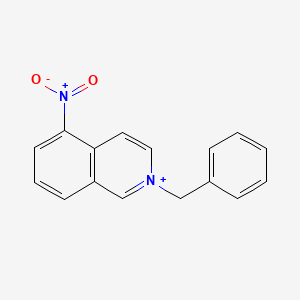
![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
